2,7-Dimethoxy-9-phenyl-9H-carbazole
Description
2,7-Dimethoxy-9-phenyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . This compound, specifically, features two methoxy groups at the 2 and 7 positions and a phenyl group at the 9 position, which contribute to its unique chemical and physical properties.
Properties
CAS No. |
592551-52-5 |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,7-dimethoxy-9-phenylcarbazole |
InChI |
InChI=1S/C20H17NO2/c1-22-15-8-10-17-18-11-9-16(23-2)13-20(18)21(19(17)12-15)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
JAYXWWFBMRWOQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-phenyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method includes the reaction of 2,7-dimethoxycarbazole with phenylboronic acid under Suzuki coupling conditions . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocarbazoles.
Substitution: Formation of halogenated carbazoles.
Scientific Research Applications
Photochemical Applications
Electron-D donating Properties:
The compound exhibits strong electron-donating capabilities, making it suitable for use as a photoinduced single-electron reductant. This property has been explored in photochemical reactions where it can facilitate electron transfer processes, which are critical in various energy conversion applications .
Fluorescent Materials:
Due to its unique electronic structure, 2,7-Dimethoxy-9-phenyl-9H-carbazole is also investigated for its potential as a fluorescent material. Its ability to emit light upon excitation is beneficial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's fluorescence properties can be tailored by modifying its substituents, enhancing its applicability in advanced display technologies .
Organic Electronics
Charge Transport:
In the realm of organic electronics, 2,7-Dimethoxy-9-phenyl-9H-carbazole has been studied as a charge transport material. Its structural characteristics allow it to facilitate efficient charge transport in organic photovoltaic cells and OLEDs. Research indicates that carbazole derivatives can improve the performance of these devices by enhancing charge mobility and stability under operational conditions .
Donor-Acceptor Systems:
The compound has also been utilized in the development of donor-acceptor systems, where it acts as a donor unit coupled with various acceptor materials. These systems are crucial for creating efficient organic solar cells and photodetectors, as they enable better light absorption and charge separation processes .
Medicinal Chemistry
Antitumor Activity:
Recent studies have highlighted the antitumor properties of carbazole derivatives, including 2,7-Dimethoxy-9-phenyl-9H-carbazole. These compounds have shown promising results in inhibiting cancer cell growth by inducing apoptosis in tumor cells. The mechanism often involves the reactivation of tumor suppressor pathways such as p53, which is crucial for controlling cell proliferation and survival .
Antiviral Properties:
Carbazole derivatives are being explored for their antiviral activities against various viruses. Preliminary research suggests that compounds similar to 2,7-Dimethoxy-9-phenyl-9H-carbazole may exhibit efficacy against viral infections such as HIV and hepatitis C virus (HCV). The antiviral mechanisms typically involve inhibiting viral replication processes or interfering with viral entry into host cells .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-9-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. The methoxy and phenyl groups contribute to its ability to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to biological targets. Additionally, the compound’s electronic properties enable it to act as an electron donor or acceptor in redox reactions, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxy-9H-carbazole: Lacks the phenyl group at the 9 position, resulting in different electronic and steric properties.
2,7-Diphenyl-9H-carbazole: Contains phenyl groups at both the 2 and 7 positions, leading to increased steric hindrance and altered electronic properties.
3,6-Dimethoxy-9H-carbazole: Substitution at the 3 and 6 positions instead of 2 and 7, affecting the compound’s reactivity and electronic characteristics.
Uniqueness
2,7-Dimethoxy-9-phenyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both methoxy and phenyl groups allows for versatile functionalization and applications in various fields .
Biological Activity
2,7-Dimethoxy-9-phenyl-9H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antitumor, neuroprotective, and antiviral applications. This article reviews the biological activity of 2,7-Dimethoxy-9-phenyl-9H-carbazole, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
2,7-Dimethoxy-9-phenyl-9H-carbazole has the molecular formula and features a complex structure that contributes to its biological activity. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable candidate for drug development.
Antimicrobial Activity
Recent studies have demonstrated that carbazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures to 2,7-Dimethoxy-9-phenyl-9H-carbazole have shown activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2,7-Dimethoxy-9H-carbazole | E. coli | 15.6 | |
| S. aureus | 12.5 | ||
| C. albicans | 10.0 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth at relatively low concentrations.
Antitumor Activity
Carbazole derivatives have been extensively studied for their anticancer properties. Research indicates that 2,7-Dimethoxy-9-phenyl-9H-carbazole may exert cytotoxic effects on various cancer cell lines.
Table 2: Antitumor Activity of Carbazole Derivatives
| Compound | Cell Line | LC50 (µg/mL) | Reference |
|---|---|---|---|
| 2,7-Dimethoxy-9H-carbazole | MCF-7 (Breast Cancer) | 35.6 | |
| HeLa (Cervical Cancer) | 40.0 |
The LC50 values reflect the concentration required to kill 50% of the cells in culture, indicating the compound's potential as an antitumor agent.
Neuroprotective Effects
Neuroprotection is another promising area for carbazole derivatives. Studies have shown that certain carbazoles can protect neuronal cells from oxidative stress and excitotoxicity.
Case Study: Neuroprotective Activity
In a study by Ciftci et al., the compound demonstrated significant neuroprotective effects at concentrations as low as 3 µM against glutamate-induced cell injury in HT22 neuronal cells . This suggests potential applications in treating neurodegenerative diseases.
The mechanisms underlying the biological activities of 2,7-Dimethoxy-9-phenyl-9H-carbazole are multifaceted:
- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
- Antitumor Mechanism : It induces apoptosis in cancer cells through activation of caspases and inhibition of cell proliferation signals.
- Neuroprotective Mechanism : The antioxidative properties help mitigate oxidative stress and promote neuronal survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
